2-(2-Amino-1H-benzo[d]imidazol-1-yl)-4,5-dimethylphenol
Description
2-(2-Amino-1H-benzo[d]imidazol-1-yl)-4,5-dimethylphenol is a benzimidazole derivative featuring a fused aromatic system with an amino group at the 2-position of the benzimidazole core and a dimethylphenol substituent.
Properties
Molecular Formula |
C15H15N3O |
|---|---|
Molecular Weight |
253.30 g/mol |
IUPAC Name |
2-(2-aminobenzimidazol-1-yl)-4,5-dimethylphenol |
InChI |
InChI=1S/C15H15N3O/c1-9-7-13(14(19)8-10(9)2)18-12-6-4-3-5-11(12)17-15(18)16/h3-8,19H,1-2H3,(H2,16,17) |
InChI Key |
YXACSFRLENZATN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C)O)N2C3=CC=CC=C3N=C2N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Amino-1H-benzo[d]imidazol-1-yl)-4,5-dimethylphenol typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone, followed by cyclization and functional group modifications. Common reagents used in these reactions include ammonium acetate, acetic acid, and various catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(2-Amino-1H-benzo[d]imidazol-1-yl)-4,5-dimethylphenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as alkyl halides. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield quinone derivatives, while nucleophilic substitution can introduce various functional groups onto the benzimidazole ring .
Scientific Research Applications
2-(2-Amino-1H-benzo[d]imidazol-1-yl)-4,5-dimethylphenol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of dyes, pigments, and other functional materials .
Mechanism of Action
The mechanism of action of 2-(2-Amino-1H-benzo[d]imidazol-1-yl)-4,5-dimethylphenol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular pathways involved in inflammation, cell proliferation, and apoptosis .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Conformation and Stability
Chiral Imidazole Derivatives (e.g., 2-(2-Nitrophenyl)-4,5-diphenyl-1H-imidazol-1-yl-propanol): X-ray studies reveal planar imidazole cores stabilized by intramolecular C–H⋯π interactions and O–H⋯N hydrogen bonds . However, the phenolic hydroxyl group could form stronger hydrogen bonds than the nitro group in the chiral analog.
4-[1-(2-Hydroxypropyl)-4,5-diphenyl-1H-imidazol-2-yl]benzoic Acid: This derivative’s crystal structure shows dihedral angles of 35.78° between the imidazole and benzene rings, influenced by the hydroxypropyl substituent .
Pharmacological Profiles
Antimicrobial Imidazoles (e.g., 1-(2-Methyl-4-nitro-imidazol-1-yl)-3-arylaminopropan-2-ones): Nitroimidazoles demonstrate broad-spectrum antibacterial and anti-HIV activity . The target compound’s amino group lacks the electron-withdrawing nitro group, which may reduce redox-mediated cytotoxicity but could improve selectivity for non-nitro-dependent targets.
Sulfonyl- and Sulfanyl-Substituted Imidazoles (e.g., Ethyl 2-{2-[(4-fluorophenyl)methanesulfonyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate): Sulfonyl groups enhance electrophilicity and enzyme inhibition . The dimethylphenol group in the target compound, by contrast, may act as a hydrogen-bond donor/acceptor, favoring interactions with kinases or GPCRs rather than sulfonyl-dependent targets like proteases.
Table 1: Key Properties of Selected Analogous Compounds
Biological Activity
2-(2-Amino-1H-benzo[d]imidazol-1-yl)-4,5-dimethylphenol is a benzimidazole derivative that has garnered attention due to its diverse biological activities. Benzimidazole compounds are known for their pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article reviews the biological activity of this specific compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Molecular Formula: C15H15N3O
Molecular Weight: 253.30 g/mol
IUPAC Name: this compound
| Property | Value |
|---|---|
| Molecular Formula | C15H15N3O |
| Molecular Weight | 253.30 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors:
- Enzyme Inhibition: The compound can inhibit enzyme activity by binding to the active or allosteric sites. This modulation can affect cellular pathways related to inflammation and cell proliferation.
- Cellular Interaction: It interacts with biological macromolecules, potentially influencing processes such as apoptosis and signal transduction pathways.
Antimicrobial Activity
Recent studies have demonstrated that benzimidazole derivatives exhibit significant antimicrobial properties. For instance, in vitro assays have shown that compounds similar to this compound possess notable antibacterial effects against both Gram-positive and Gram-negative bacteria.
Case Study:
A study evaluated various benzimidazole derivatives for their antibacterial activity using the broth microdilution method. Compounds exhibited minimum inhibitory concentrations (MIC) ranging from 12.5 μg/ml to 250 μg/ml against pathogens like Staphylococcus aureus and Escherichia coli .
Anticancer Activity
Benzimidazole derivatives are also explored for their potential as anticancer agents. The structural features of these compounds contribute to their ability to inhibit cancer cell growth.
Case Study:
Research has indicated that certain benzimidazole derivatives can induce apoptosis in cancer cells through the modulation of various signaling pathways. For example, a derivative showed promising results in inhibiting tumor growth in xenograft models .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components:
- Amino Group: The presence of the amino group enhances solubility and bioavailability.
- Hydroxyl Group: The hydroxyl group contributes to the compound's ability to form hydrogen bonds with biological targets, increasing its interaction potential.
Table: Structure-Activity Relationships
| Structural Feature | Effect on Activity |
|---|---|
| Amino Group | Increases solubility and bioavailability |
| Hydroxyl Group | Enhances interaction with targets |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
